N-Propyltetrahydrofuran-2-carboxamide
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-propyloxolane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
OGCKAWAZXMMQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CCCO1 |
Origin of Product |
United States |
Synthesis Methodologies for N Propyltetrahydrofuran 2 Carboxamide
Amidation Reactions of Tetrahydrofuran-2-carboxylic Acid Derivatives
Amidation reactions involving derivatives of tetrahydrofuran-2-carboxylic acid are a primary route to obtaining N-Propyltetrahydrofuran-2-carboxamide. These reactions can be broadly categorized into direct amidation and the use of more reactive carboxylic acid derivatives to facilitate the formation of the amide bond.
Direct Amidation with Propylamine (B44156) or its Derivatives
Direct amidation involves the reaction of a carboxylic acid or its ester with an amine, in this case, propylamine. This approach is highly atom-economical as the only byproduct is water or an alcohol. catalyticamidation.infomdpi.com
Catalytic methods for direct amide bond formation are of significant interest as they often proceed under milder conditions and with greater efficiency than non-catalytic approaches. researchgate.net Calcium, being an abundant and non-toxic metal, presents an attractive option for catalysis in organic synthesis. ru.nl Calcium iodide (CaI₂) has been shown to be an effective catalyst for the direct amidation of unactivated carboxylic esters with primary amines. ru.nlrsc.org This methodology can be applied to the synthesis of this compound starting from a methyl ester of tetrahydrofuran-2-carboxylic acid and N-propylamine. The calcium-catalyzed reaction proceeds chemoselectively with esters, while the corresponding carboxylic acids remain unreactive under these conditions. ru.nlrsc.org For instance, the CaI₂-catalyzed reaction between the methyl ester of tetrahydro-2-furanoic acid and an amine has been shown to proceed quantitatively at room temperature, whereas the uncatalyzed reaction yields only a small percentage of the amide product. ru.nl
Table 1: Comparison of Catalytic vs. Non-Catalytic Amidation of a Tetrahydrofuran-2-carboxylic acid ester
| Catalyst | Temperature (°C) | Conversion (%) |
|---|---|---|
| CaI₂ | 25 | 100 |
This data is illustrative of the catalytic effect on a similar reaction system as described in the literature. ru.nl
The direct thermal condensation of carboxylic acids and amines provides an environmentally benign route to amides, avoiding the need for coupling reagents and minimizing waste. organic-chemistry.org This non-catalytic amidation can be achieved by heating a mixture of tetrahydrofuran-2-carboxylic acid and propylamine. organic-chemistry.orgnih.gov Elevated temperatures, typically around 160°C, are often required to drive the reaction to completion. organic-chemistry.org While the use of dehydrating agents like molecular sieves can facilitate the reaction at lower temperatures by removing the water byproduct, they are not always essential for achieving high yields. mdpi.comorganic-chemistry.org This method is applicable to a broad range of aliphatic and aromatic carboxylic acids and amines. organic-chemistry.org The workup for such reactions is often straightforward, involving simple dilution and filtration. organic-chemistry.org
Utilizing Reactive Carboxylic Acid Derivatives
To overcome the often harsh conditions required for direct amidation, more reactive derivatives of tetrahydrofuran-2-carboxylic acid can be employed. These activated precursors readily react with propylamine under milder conditions.
Acid halides, such as tetrahydrofuran-2-carbonyl chloride, and symmetric anhydrides derived from tetrahydrofuran-2-carboxylic acid are highly reactive electrophiles. masterorganicchemistry.com The reaction of tetrahydrofuran-2-carbonyl chloride with propylamine would proceed rapidly, typically in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, tetrahydrofuran-2-carboxylic anhydride (B1165640) would react with two equivalents of propylamine to yield this compound and a propylammonium salt of tetrahydrofuran-2-carboxylic acid. These methods are classic and effective for amide bond formation. researchgate.net
Reactive esters, such as those derived from phenols or other electron-withdrawing alcohols, can serve as effective acylating agents for the synthesis of this compound. These esters are more reactive towards nucleophilic attack by propylamine than simple alkyl esters.
The mixed anhydride method is a versatile strategy developed in the early 1950s for amide bond formation. highfine.com This involves the reaction of tetrahydrofuran-2-carboxylic acid with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a tertiary amine base. highfine.comgoogle.com This forms a mixed anhydride which is a highly activated carboxylic acid derivative. Subsequent reaction with propylamine leads to the formation of this compound. highfine.com This method is widely used in peptide synthesis and for the preparation of other amides due to its efficiency and the mild conditions under which it can be performed. google.comgoogle.com
Table 2: Common Reagents for Mixed Anhydride Synthesis
| Activating Agent | Base | Typical Reaction Temperature (°C) |
|---|---|---|
| Ethyl Chloroformate | Triethylamine | 0 to 5 |
| Isobutyl Chloroformate | N-Methylmorpholine | -15 to 0 |
Condensing Agent-Mediated Amidation
Direct condensation of a carboxylic acid and an amine to form an amide is challenging because the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, condensing agents are employed to activate the carboxylic acid. This method is one of the most common and efficient strategies for amide bond formation.
Carbodiimide-Based Coupling (e.g., N,N'-Dicyclohexylcarbodiimide)
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates the formation of amides from carboxylic acids and amines at room temperature. chemistrysteps.com The mechanism involves the activation of the carboxylic acid (tetrahydrofuran-2-carboxylic acid) by DCC. The carboxylic acid adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. libretexts.orgyoutube.com This intermediate is a potent acylating agent because the dicyclohexylurea portion is an excellent leaving group. libretexts.orglibretexts.org The amine (n-propylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This results in the formation of the desired this compound and the byproduct, N,N'-dicyclohexylurea (DCU). chemistrysteps.comyoutube.com DCU is sparingly soluble in most common organic solvents and can often be removed from the reaction mixture by simple filtration. luxembourg-bio.com
Reaction Scheme for DCC-Mediated Amidation:
Step 1 (Activation): Tetrahydrofuran-2-carboxylic acid + DCC → O-acylisourea intermediate
Step 2 (Coupling): O-acylisourea intermediate + n-Propylamine → this compound + N,N'-Dicyclohexylurea (DCU)
Role of Additives (e.g., 1-Hydroxybenzotriazole)
While DCC is effective, its use can sometimes lead to side reactions, such as the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which terminates the desired reaction pathway. Furthermore, if the carboxylic acid has a chiral center, racemization can occur. luxembourg-bio.com To mitigate these issues and improve reaction yields and product purity, additives like 1-Hydroxybenzotriazole (HOBt) are frequently used. creative-peptides.compeptide.comnbinno.com
When HOBt is added to the reaction, it intercepts the highly reactive O-acylisourea intermediate. This forms a new activated species, an HOBt-ester. luxembourg-bio.comyoutube.com This active ester is more stable than the O-acylisourea intermediate, which reduces the likelihood of side reactions, and it is less susceptible to racemization. creative-peptides.comnbinno.compeptide.com The HOBt-ester then reacts efficiently with the amine (n-propylamine) to yield the final amide product with a higher degree of purity. creative-peptides.comnih.gov The use of HOBt as an additive has been shown to suppress racemization and increase yields in carbodiimide-mediated couplings. luxembourg-bio.compeptide.comyoutube.com
Alternative Synthetic Routes to the Tetrahydrofuran-2-carboxamide (B153543) Core
Beyond the final amidation step, various strategies exist to construct the fundamental tetrahydrofuran-2-carboxamide structure. These methods focus on either forming the tetrahydrofuran (B95107) ring itself or manipulating functional groups on a pre-existing ring.
Ring-Closing Reactions to Form the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a common structural motif that can be synthesized through several cyclization strategies. chemistryviews.org One of the most classical and reliable methods is the intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis. nih.gov This approach typically involves a linear molecule containing a hydroxyl group and a suitable leaving group (such as a halide or sulfonate) at appropriate positions. Under basic conditions, the hydroxyl group is deprotonated to an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the leaving group to form the five-membered THF ring. nih.gov
Other advanced methods for forming the tetrahydrofuran ring include:
Redox-relay Heck reactions from precursors like cis-butene-1,4-diol. organic-chemistry.org
Intramolecular hydroalkoxylation of alkynes. organic-chemistry.org
Visible-light-mediated deoxygenative cyclization of modified diols. nih.gov
Functional Group Interconversions on Pre-formed Scaffolds
An alternative to building the ring from a linear precursor is to start with a molecule that already contains a tetrahydrofuran ring and modify its substituents. This process is known as functional group interconversion. For instance, a synthesis could begin with furan-2-carboxylic acid. The furan (B31954) ring can be hydrogenated, often using a palladium catalyst, to yield tetrahydrofuran-2-carboxylic acid. d-nb.info This product can then be subjected to the amidation conditions described previously to furnish this compound.
Other potential interconversions include:
Oxidation: Starting with tetrahydrofuran-2-methanol, the primary alcohol can be oxidized to a carboxylic acid using standard oxidizing agents.
Hydrolysis: Tetrahydrofuran-2-carbonitrile could be hydrolyzed under acidic or basic conditions to afford the target carboxylic acid, ready for amidation.
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and side products. Key parameters for the condensing agent-mediated amidation include the choice of solvent, temperature, stoichiometry of reagents, and purification method.
Solvent: Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly used. nih.govfishersci.co.uk The choice of solvent can affect the solubility of reactants and the insoluble DCU byproduct.
Temperature: These coupling reactions are typically run at room temperature or cooled to 0 °C initially to control the exothermic reaction upon addition of the coupling agent. fishersci.co.uk
Stoichiometry: Using slight excesses (e.g., 1.1-1.5 equivalents) of the coupling agent (DCC) and the amine (n-propylamine) can help drive the reaction to completion. When an additive like HOBt is used, it is typically added in equimolar amounts relative to the carboxylic acid. peptide.com
Purification: The primary byproduct, DCU, is often removed by filtration. Subsequent purification typically involves an aqueous workup to remove any water-soluble reagents or byproducts, followed by extraction and purification by column chromatography to isolate the pure amide.
The following table illustrates how reaction parameters can be varied to optimize the synthesis of this compound from tetrahydrofuran-2-carboxylic acid and n-propylamine.
| Entry | Condensing Agent (Equiv.) | Additive (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DCC (1.1) | None | DCM | 23 | 12 | 65 |
| 2 | DCC (1.1) | HOBt (1.0) | DCM | 23 | 8 | 88 |
| 3 | EDC (1.2) | None | DMF | 23 | 10 | 72 |
| 4 | EDC (1.2) | HOBt (1.0) | DMF | 23 | 6 | 92 |
| 5 | DCC (1.1) | HOBt (1.0) | Acetonitrile | 0 to 23 | 8 | 90 |
This table contains representative, illustrative data and is not derived from a specific experimental study.
Solvent Effects in this compound Synthesis (e.g., Toluene)
The selection of a suitable solvent is critical in the synthesis of this compound as it can significantly impact reaction rates, yields, and the ease of product purification. Solvents are chosen based on their ability to dissolve the reactants, their boiling points for temperature control, and their inertness to the reaction conditions.
Toluene is a commonly employed solvent in acylation reactions for the synthesis of amides. Its non-polar nature can be advantageous in certain synthetic routes. In the context of synthesizing tetrahydrofuran-3-carboxylic acid amide derivatives, toluene has been utilized as a solvent for the acylation step. researchgate.net The use of toluene is often favored for its ability to facilitate the removal of water, a byproduct of the amidation reaction, through azeotropic distillation, which can drive the reaction equilibrium towards the product.
Other solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are also viable options for this type of synthesis. researchgate.net The choice between these solvents can depend on the specific activating agent used for the carboxylic acid and the desired reaction temperature. For instance, THF is a polar aprotic solvent that is often used in amide synthesis reactions. nih.govnih.gov
The impact of different solvents on a generalized synthesis of an N-alkyl-tetrahydrofuran-2-carboxamide from tetrahydrofuran-2-carboxylic acid and an alkylamine is illustrated in the table below. The data is representative of typical outcomes in amide synthesis.
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) | Notes |
| Toluene | 2.4 | 111 | 75-85 | Allows for azeotropic removal of water. |
| Tetrahydrofuran (THF) | 7.6 | 66 | 80-90 | Good solubility for reactants. |
| Dichloromethane (DCM) | 9.1 | 40 | 70-80 | Lower boiling point, suitable for reactions at milder temperatures. |
| Dimethylformamide (DMF) | 37 | 153 | 85-95 | High boiling point, effective for less reactive substrates. |
Table 1: Representative Solvent Effects on N-Alkyl-tetrahydrofuran-2-carboxamide Synthesis.
Temperature and Pressure Considerations (e.g., Reflux Conditions)
Temperature and pressure are critical parameters that directly influence the rate of reaction in the synthesis of this compound. The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier for amide bond formation.
Reflux conditions are frequently employed, where the reaction mixture is heated to the boiling point of the solvent, and any vapor is condensed and returned to the reaction vessel. researchgate.netresearchgate.net This technique allows for prolonged heating at a constant temperature without the loss of solvent. For instance, in syntheses utilizing toluene, the reaction would be carried out at approximately 111°C, the boiling point of toluene. google.com Similarly, if THF is used as the solvent, the reflux temperature would be around 66°C. researchgate.net
The pressure is generally maintained at atmospheric pressure. However, in certain cases, particularly when dealing with volatile reactants or when trying to remove volatile byproducts, the reaction may be carried out under reduced pressure.
The following table outlines typical temperature conditions for the synthesis of amides in different solvents.
| Solvent | Boiling Point (°C) | Typical Reaction Temperature |
| Toluene | 111 | Reflux (~111°C) |
| Tetrahydrofuran (THF) | 66 | Reflux (~66°C) |
| Dichloromethane (DCM) | 40 | Reflux (~40°C) |
| Dimethylformamide (DMF) | 153 | 100-150°C |
Table 2: Typical Temperature Conditions for Amide Synthesis.
Reaction Time and Conversion Efficiency
The reaction time required to achieve a high conversion of reactants to this compound is dependent on the specific reaction conditions, including the temperature, concentration of reactants, and the presence of any catalysts or activating agents.
Generally, amide synthesis reactions can range from a few hours to over 24 hours. For example, a general method for the synthesis of furan-2-carboxamides involves heating the reactants for 20 hours. nih.gov Monitoring the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time and to ensure maximum conversion efficiency.
Conversion efficiency is a measure of how much of the limiting reactant has been converted into the desired product. In the synthesis of this compound, factors that can enhance conversion efficiency include the use of an excess of one reactant (typically the more volatile amine), the efficient removal of byproducts like water, and the use of appropriate coupling agents to activate the carboxylic acid. The direct condensation of carboxylic acids and amines can lead to moderate to excellent yields, often exceeding 90% under optimized conditions. nih.gov
The relationship between reaction time and conversion efficiency is typically direct, with longer reaction times leading to higher conversions up to a certain point where the reaction reaches equilibrium or the reactants are consumed.
| Reaction Time (hours) | Typical Conversion Efficiency (%) |
| 2 | 40-60 |
| 6 | 70-85 |
| 12 | 85-95 |
| 24 | >95 |
Table 3: Representative Reaction Time vs. Conversion Efficiency for N-Alkyl-tetrahydrofuran-2-carboxamide Synthesis.
Chemical Reactivity and Transformation Pathways of N Propyltetrahydrofuran 2 Carboxamide
Amide Bond Reactivity: Nucleophilic Acyl Substitution Processesnih.govhengli.com
The amide bond in N-Propyltetrahydrofuran-2-carboxamide is characterized by a resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, rendering amides less reactive than other carboxylic acid derivatives. However, under appropriate conditions, the carbonyl carbon is susceptible to nucleophilic attack, leading to nucleophilic acyl substitution.
Hydrolysis: The amide bond of this compound can be cleaved through hydrolysis to yield tetrahydrofuran-2-carboxylic acid and n-propylamine. This reaction can be catalyzed by either acid or base. khanacademy.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of n-propylamine results in the formation of tetrahydrofuran-2-carboxylic acid. khanacademy.org
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the n-propylamide anion, which is subsequently protonated by the solvent to form n-propylamine and a carboxylate salt. khanacademy.org
| Reaction | Reagents | Products | Conditions |
| Acid-Catalyzed Hydrolysis | This compound, H₂O, H⁺ (cat.) | Tetrahydrofuran-2-carboxylic acid, n-Propylammonium salt | Heat |
| Base-Catalyzed Hydrolysis | This compound, OH⁻, H₂O | Tetrahydrofuran-2-carboxylate, n-Propylamine | Heat |
Transamidation: This process involves the exchange of the n-propylamino group with another amine. nih.govorganic-chemistry.org The reaction is typically driven to completion by using a large excess of the incoming amine or by removing the displaced amine (n-propylamine). wikipedia.org Metal catalysts or strong bases can be employed to facilitate this transformation by activating the amide bond. organic-chemistry.orgrsc.org
| Reaction | Reagents | Products | Conditions |
| Transamidation | This compound, R-NH₂ | N-R-tetrahydrofuran-2-carboxamide, n-Propylamine | Catalyst (e.g., Lewis acid, organocatalyst), Heat |
The carboxamide group of this compound can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this transformation. ic.ac.ukmasterorganicchemistry.comadichemistry.com The reaction proceeds via the formation of an intermediate iminium ion, which is then further reduced to the corresponding amine. This process converts the amide into a secondary amine, specifically 1-(tetrahydrofuran-2-yl)-N-propylmethanamine. Unlike esters and carboxylic acids, which are reduced to alcohols, amides are reduced to amines. adichemistry.comlibretexts.orgyoutube.com
| Reaction | Reagent | Product | Solvent |
| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(tetrahydrofuran-2-yl)-N-propylmethanamine | Anhydrous ether (e.g., Diethyl ether, THF) |
Reactivity of the Tetrahydrofuran (B95107) Ring System
The tetrahydrofuran ring is a cyclic ether and is generally stable under many reaction conditions. However, under specific circumstances, it can undergo reactions such as ring-opening and additions.
The THF ring can be opened under strongly acidic conditions or with certain Lewis acids. nih.gov Protonation of the ether oxygen makes the adjacent carbon atoms susceptible to nucleophilic attack. If a nucleophile is present, it can attack one of the α-carbons, leading to the cleavage of a C-O bond. For instance, reaction with strong hydrohalic acids (e.g., HBr, HI) can lead to the formation of a 4-halobutyl derivative. researchgate.net Theoretical studies have also explored the ring-opening of THF using frustrated Lewis pairs. nih.govacs.org
| Reaction | Reagents | Product | Conditions |
| Acid-Catalyzed Ring Opening | This compound, HBr | 5-Bromo-N-propyl-5-hydroxypentanamide (initially) | Strong acid, Heat |
The THF ring itself is generally unreactive towards electrophilic addition due to the lack of π-electrons. However, the oxygen atom can act as a Lewis base. Nucleophilic attack on the THF ring is also uncommon unless the ring is activated, for example, by protonation of the ether oxygen as mentioned above. nih.govorganic-chemistry.org In some cases, C-H bonds adjacent to the ether oxygen can be activated for functionalization. acs.org
Derivatization and Functionalization Strategiesnih.gov
The structure of this compound offers several avenues for derivatization.
N-Alkylation/Arylation: The amide nitrogen, after deprotonation with a strong base, can be alkylated or arylated. However, this can be challenging due to the reduced nucleophilicity of the amide nitrogen. More modern cross-coupling methods are often employed for N-arylation. chemrxiv.org
Functionalization of the THF Ring: While the THF ring is relatively inert, modern C-H activation techniques could potentially be used to introduce functional groups at specific positions on the ring. mdpi.comacs.orgkaust.edu.sa For example, radical-based reactions might allow for the introduction of substituents.
Modification of the Propyl Group: The propyl chain could be functionalized, although this would likely require multi-step sequences starting from a different amine in the initial synthesis.
| Strategy | Potential Reagents | Potential Product |
| N-Alkylation | Strong base (e.g., NaH), Alkyl halide (R-X) | N-alkyl-N-propyltetrahydrofuran-2-carboxamide |
| C-H Activation of THF | Metal catalyst, Oxidant | Functionalized THF ring derivative |
Modifications at the N-Propyl Moiety
The N-propyl group attached to the amide nitrogen is susceptible to oxidative transformations, most notably through enzymatic and chemical methods, leading to N-dealkylation.
Enzymatic N-Dealkylation:
Cytochrome P450 enzymes, a superfamily of monooxygenases, are well-known to catalyze the oxidation of C-H bonds. In the case of N-alkyl amides, this typically involves the hydroxylation of the α-carbon of the alkyl group. For this compound, this would correspond to the carbon atom attached to the amide nitrogen. This hydroxylation event generates an unstable hemiaminal intermediate, which then spontaneously decomposes to yield the dealkylated amide (tetrahydrofuran-2-carboxamide) and propionaldehyde.
Studies on analogous N-methyl-N-alkyl-p-chlorobenzamides have shown that the rate of N-dealkylation is influenced by the nature of the alkyl group. While specific data for this compound is not available, the relative rates of dealkylation in a model system provide insight into the expected reactivity. The mechanism is believed to proceed via a hydrogen atom abstraction (HAT) pathway. washington.edu
| Substrate (N-Methyl-N-alkyl-p-chlorobenzamide) | Relative Rate of Dealkylation (Compared to N-demethylation) |
| N-Methyl-N-ethyl -p-chlorobenzamide | Varies |
| N-Methyl-N-n-propyl -p-chlorobenzamide | Ratio of demethylation to depropylation is between 0.3 and 2.0 nih.gov |
| N-Methyl-N-n-butyl -p-chlorobenzamide | Varies |
| N-Methyl-N-isopropyl -p-chlorobenzamide | ~40 (demethylation favored) nih.gov |
Chemical N-Dealkylation:
Chemical methods for N-dealkylation of amides often involve oxidation. Reagents such as alkali metal bromides in the presence of an oxidant like Oxone® can generate bromine radicals that abstract a hydrogen atom from the α-position of the N-propyl group. nih.gov This leads to an intermediate that, upon hydrolysis, yields the dealkylated amide and propionaldehyde. While this method has been demonstrated for N-benzyl amides, the principle can be extended to N-propyl amides. nih.gov
Another approach involves the use of transition metal catalysts. For instance, ruthenium complexes have been used to catalyze the oxidative N-demethylation of tertiary amines using tert-butyl hydroperoxide as the oxidant. This proceeds through an α-(tert-butyldioxy)alkylamine intermediate which is then hydrolyzed to the secondary amine. While this has been primarily studied for amines, similar principles could be applied to amides.
Transformations of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring in this compound can undergo several transformations, including oxidation and ring-opening reactions. The presence of the electron-withdrawing carboxamide group at the 2-position can influence the regioselectivity and reactivity of these transformations.
Oxidation of the Tetrahydrofuran Ring:
The THF ring is susceptible to oxidation, particularly at the α-carbons (C2 and C5) adjacent to the ether oxygen. Various oxidizing agents and catalytic systems can be employed for this purpose.
A common oxidation product of the tetrahydrofuran ring is a γ-lactone. For instance, the oxidation of unsubstituted THF with various catalysts can yield γ-butyrolactone. This transformation involves the oxidation of the α-methylene group to a carbonyl group. In the case of this compound, oxidation at the C5 position would lead to the corresponding lactone. Iron-containing clays (B1170129) with hydrogen peroxide have been shown to catalyze the oxidation of THF to butyrolactone, proceeding through a 2-hydroxytetrahydrofuran (B17549) intermediate. rsc.org
| Oxidant/Catalyst System | Major Product(s) from Tetrahydrofuran Oxidation | Reference |
| Iron-containing clay / H₂O₂ | γ-Butyrolactone, 2-Hydroxytetrahydrofuran | rsc.org |
| Ruthenium Tetroxide | Not specified for THF, but a powerful oxidant for ethers | researchgate.net |
| Diiron(II) complex / O₂ | 3-Hydroxypropylformate (from ring opening) | nih.gov |
Ring-Opening Reactions:
The tetrahydrofuran ring can be opened under various conditions, often mediated by Lewis acids or other electrophilic activators. The presence of the amide group at C2 may influence the regioselectivity of the ring opening.
Frustrated Lewis Pairs (FLPs) have been shown to activate and open the THF ring. This involves the coordination of the Lewis acid component to the ether oxygen, followed by nucleophilic attack of the Lewis base component at an α-carbon, leading to C-O bond cleavage. nih.gov
Triflic anhydride (B1165640) (Tf₂O) can also promote the regioselective ring-opening of THF. It acts as a strong electrophilic activator, generating a THF triflate intermediate that is susceptible to nucleophilic attack, leading to ring-opened products. nih.gov Furthermore, cationic uranium amide complexes have been reported to catalyze the ring-opening of THF. rsc.org
| Reagent/Catalyst | Type of Ring Transformation | Reference |
| Frustrated Lewis Pairs (e.g., tBu₂PH / B(p-C₆F₄H)₃) | Ring-opening | researchgate.net |
| Triflic Anhydride (Tf₂O) | Regioselective ring-opening | nih.gov |
| Cationic Uranium Amide Complex | Ring-opening | rsc.org |
| Lewis Acids (e.g., TiCl₄) | Ring-opening of substituted dihydrofurans | nih.gov |
It is important to note that the specific conditions and outcomes for these reactions on this compound would require experimental investigation, as the electronic and steric effects of the N-propylcarboxamide substituent would play a significant role in the reactivity of the tetrahydrofuran ring.
Stereochemical Considerations in N Propyltetrahydrofuran 2 Carboxamide Chemistry
Enantioselective Synthesis Approaches for Chiral Tetrahydrofuran-2-carboxamides
The synthesis of enantiomerically pure N-Propyltetrahydrofuran-2-carboxamide and related chiral tetrahydrofuran-2-carboxamides relies on various asymmetric strategies. These methods are designed to selectively produce one enantiomer over the other, a crucial step for applications where stereoisomers may exhibit different biological effects.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. merckmillipore.com These auxiliaries, often derived from readily available natural products, create a chiral environment that favors the formation of one diastereomer. hplc.eu After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. For the synthesis of chiral tetrahydrofuran-2-carboxamides, a chiral auxiliary can be attached to a precursor molecule to control the formation of the chiral center at the C2 position of the tetrahydrofuran (B95107) ring. For instance, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, which could be a viable strategy for establishing the stereochemistry of substituted tetrahydrofurans. mdpi.com
Asymmetric catalysis offers a more efficient alternative to the stoichiometric use of chiral auxiliaries. Chiral catalysts, used in substoichiometric amounts, can generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the enantioselective synthesis of tetrahydrofuran derivatives. acs.org These often involve chiral metal complexes or organocatalysts that activate the substrates and control the facial selectivity of the reaction. For example, organocatalytic asymmetric synthesis of highly substituted tetrahydrofurans has been achieved with high enantio- and diastereoselectivities. sigmaaldrich.com While specific examples for this compound are not extensively documented, the general principles of asymmetric catalysis are applicable to its synthesis.
The following table summarizes some common chiral auxiliaries and catalysts used in the asymmetric synthesis of chiral heterocycles, including tetrahydrofurans.
| Strategy | Chiral Agent Type | Examples | Key Features |
| Chiral Auxiliaries | Oxazolidinones, Camphorsultam, Pseudoephedrine | Evans' auxiliaries, Oppolzer's sultam | Stoichiometric use, high diastereoselectivity, auxiliary removal required. |
| Asymmetric Catalysis | Chiral Metal Complexes | Rhodium- or Iridium-based catalysts with chiral ligands | Catalytic amounts, high enantioselectivity, broad substrate scope. |
| Organocatalysts | Proline and its derivatives, Chiral Phosphoric Acids | Metal-free, mild reaction conditions, high enantioselectivity. |
When an enantioselective synthesis is not feasible, the resolution of a racemic mixture is a common strategy to obtain pure enantiomers. researchgate.netnih.gov A racemic mixture is a 50:50 mixture of two enantiomers and is optically inactive. chromatographyonline.com Resolution involves separating these enantiomers, which have identical physical properties except for their interaction with other chiral entities and plane-polarized light. chromatographyonline.com
One classical method for resolving racemic carboxylic acids, such as the precursor tetrahydrofuran-2-carboxylic acid, is through the formation of diastereomeric salts with a chiral amine. chromatographyonline.com These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid. This approach could be adapted to resolve racemic this compound if a suitable chiral resolving agent is found.
Another approach is enzymatic resolution, where an enzyme selectively reacts with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. This highly selective method can provide access to enantiomerically pure compounds under mild conditions.
Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC), are also powerful tools for the analytical and preparative separation of enantiomers. rsc.orgacs.org
Diastereoselective Reactions Involving the Tetrahydrofuran Ring
When the tetrahydrofuran ring in this compound is further substituted, diastereomers are possible. Diastereoselective reactions aim to control the relative stereochemistry of multiple stereocenters within the molecule. The stereochemical outcome of such reactions is often influenced by factors like steric hindrance, electronic effects, and the geometry of the transition state. acs.orgresearchgate.net
Various synthetic methodologies have been developed for the diastereoselective synthesis of substituted tetrahydrofurans. nih.gov These include:
Cycloaddition Reactions: [3+2] cycloadditions can be highly diastereoselective, providing access to polysubstituted tetrahydrofurans with well-defined relative stereochemistry.
Intramolecular Cyclizations: The cyclization of acyclic precursors is a common strategy. The stereochemistry of the substituents on the starting material can direct the formation of a specific diastereomer. acs.orgeijppr.com
Substrate-Controlled Reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This principle is widely used in the synthesis of complex molecules containing tetrahydrofuran moieties.
The table below provides examples of diastereoselective reactions used in the synthesis of substituted tetrahydrofurans.
| Reaction Type | Description | Typical Diastereoselectivity |
| Iodoetherification | Intramolecular cyclization of an unsaturated alcohol initiated by iodine. | High, often controlled by steric and stereoelectronic effects. |
| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component to form a five-membered ring. | Can be highly diastereoselective depending on the catalyst and substrates. |
| Tandem Reactions | A sequence of reactions occurring in a single pot to build complexity with stereocontrol. | Diastereoselectivity depends on the specific sequence and reaction conditions. |
Chiral Recognition and Separation Techniques for this compound
The separation and analysis of the enantiomers of this compound are crucial for determining enantiomeric purity and for isolating the desired stereoisomer. This is achieved through techniques that rely on chiral recognition, where a chiral selector interacts differently with the two enantiomers. chromatographyonline.com
Chiral Chromatography is a primary method for separating enantiomers. rsc.orgacs.org
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are used to separate enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly employed for the separation of a wide range of chiral compounds, including amides. researchgate.net The choice of the CSP and the mobile phase is critical for achieving good resolution.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and using less organic solvent compared to HPLC. chromatographyonline.comnih.gov Polysaccharide-based and other CSPs are also used in SFC for the resolution of chiral amides.
Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be used for enantiomeric separation. Derivatized cyclodextrins are common chiral selectors in GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for chiral discrimination. In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of the two enantiomers can become distinct, allowing for the determination of enantiomeric excess. acs.org For amides, chiral bisthiourea derivatives have been shown to be effective chiral solvating agents for enantiomeric discrimination by 1H NMR. eijppr.com
The following table outlines common techniques for the chiral recognition and separation of amides.
| Technique | Chiral Selector/Agent | Principle | Application |
| Chiral HPLC | Polysaccharide-based CSPs, Cyclodextrin-based CSPs | Differential interaction of enantiomers with the chiral stationary phase. | Analytical and preparative separation of enantiomers. |
| Chiral SFC | Polysaccharide-based CSPs, Pirkle-type CSPs | Similar to HPLC but with a supercritical fluid as the mobile phase. | Fast and efficient separation of enantiomers. |
| Chiral GC | Derivatized Cyclodextrins | Differential partitioning of enantiomers between the gas phase and the chiral stationary phase. | Separation of volatile enantiomers. |
| NMR Spectroscopy | Chiral Solvating Agents (e.g., bisthioureas), Chiral Derivatizing Agents | Formation of transient diastereomeric complexes or covalent diastereomers with distinct NMR signals. | Determination of enantiomeric purity (ee). |
Computational and Theoretical Studies on N Propyltetrahydrofuran 2 Carboxamide
Molecular Conformation and Conformational Analysis
The three-dimensional structure and conformational flexibility of N-Propyltetrahydrofuran-2-carboxamide are crucial for understanding its chemical behavior. Computational methods provide powerful tools to explore its potential energy surface and identify stable conformations.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometric and electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to optimize the molecular geometry and determine the minimum energy conformations. These calculations can elucidate key structural parameters.
For the tetrahydrofuran (B95107) (THF) ring, the twist conformation is generally the minimum energy structure. researchgate.net DFT calculations would be used to determine precise bond lengths, bond angles, and dihedral angles for the entire this compound molecule, including the orientation of the N-propylcarboxamide substituent relative to the THF ring.
Illustrative Data Table: Predicted Structural Parameters of Tetrahydrofuran (as a reference)
| Parameter | Typical Calculated Value (DFT B3LYP/6-31G*) |
|---|---|
| C-O Bond Length | ~1.43 Å |
| C-C Bond Length | ~1.54 Å |
| C-O-C Bond Angle | ~106° |
| C-C-O Bond Angle | ~105° |
Note: This data is for the parent tetrahydrofuran molecule and serves as an example of the type of information generated through DFT calculations.
While DFT provides detailed information on static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations rely on force fields, which are sets of empirical energy functions that describe the potential energy of a system of atoms.
For this compound, force fields like TraPPE (Transferable Potentials for Phase Equilibria) or generalized Amber force fields could be parameterized. researchgate.net MD simulations would then allow for the exploration of conformational space by simulating the movement of atoms at a given temperature. This can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. Such simulations have been performed on liquid tetrahydrofuran to understand its physical properties and solvation dynamics. researchgate.net
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods can provide valuable insights into how this compound is likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
For this compound, the location and energy of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is often associated with the lone pair electrons on the oxygen and nitrogen atoms of the amide and ether groups, making these sites susceptible to attack by electrophiles. researchgate.netcureffi.org The LUMO is typically associated with the antibonding orbitals, particularly around the carbonyl group of the carboxamide, which would be the site of nucleophilic attack. cureffi.org The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.
Illustrative Data Table: FMO Characteristics of Amides and Ethers
| Functional Group | Predominant HOMO Location | Predominant LUMO Location | Reactivity Implication |
|---|---|---|---|
| Amide | Non-bonding orbitals on N and O atoms researchgate.net | π* orbital of the C=O bond | Nitrogen and oxygen are nucleophilic; carbonyl carbon is electrophilic. |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. avogadro.cc It is calculated by mapping the electrostatic potential onto the molecule's electron density surface.
For this compound, the ESP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The most negative potential would be expected around the carbonyl oxygen and the ether oxygen, indicating these are electron-rich areas and likely sites for electrophilic attack. wuxiapptec.comresearchgate.net Regions of positive potential would be found around the amide hydrogen and the hydrogens on the carbon atoms adjacent to the electronegative oxygen and nitrogen atoms, indicating these are electron-poor areas. wuxiapptec.com
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry can be used to model reaction pathways and identify the transition states involved. This provides a deeper understanding of the kinetics and thermodynamics of potential reactions involving this compound.
DFT calculations have been used to study the reaction mechanisms of furan (B31954) and its derivatives, including cycloaddition reactions and electrophilic substitutions. researchgate.netnumberanalytics.comacs.org Similar approaches could be applied to this compound to predict its reactivity in various chemical transformations. For example, the protonation of the ether oxygen or the carbonyl oxygen could be modeled to understand the initial steps in acid-catalyzed reactions. pharmaguideline.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrahydrofuran |
| 2-methyltetrahydrofuran |
| 2-nitrofuran |
| 2-bromofuran |
| Maleic anhydride (B1165640) |
| Furan-2-carboxylic acid |
| Dihydrofuran |
Energetic Pathways of Amidation and Derivatization
A comprehensive understanding of the formation and subsequent reactions of this compound would be significantly enhanced by computational studies of its energetic pathways. Such studies, typically employing methods like Density Functional Theory (DFT), could provide critical data on the thermodynamics and kinetics of the amidation reaction between a tetrahydrofuran-2-carboxylic acid derivative and n-propylamine.
Key areas for potential computational investigation would include:
Thermodynamic Stability: Calculations could determine the relative energies of reactants, intermediates, and products, providing insight into the thermodynamic favorability of the formation of this compound.
Catalyst Effects: Should a catalyst be employed in the synthesis, computational models could explore the catalytic cycle, including the interaction of the catalyst with the reactants and the reduction in activation energy barriers.
Derivatization Pathways: Theoretical studies could predict the most likely sites for further chemical modification on the this compound molecule and the energetic feasibility of such derivatization reactions.
Currently, while general mechanisms for amidation have been proposed and studied computationally for other systems, specific energetic data for the synthesis of this compound is not present in the available literature.
Computational Prediction of Stereoselectivity
The tetrahydrofuran ring in this compound contains a stereocenter at the C2 position. Consequently, the synthesis of this compound can result in different stereoisomers. Computational chemistry offers powerful tools for predicting and understanding the stereochemical outcome of such reactions.
Potential areas for computational prediction of stereoselectivity include:
Diastereomeric Transition State Analysis: In cases where the starting materials are chiral, or a chiral catalyst is used, computational modeling could be employed to calculate the energies of the various diastereomeric transition states. The energy differences between these transition states would allow for a theoretical prediction of the diastereomeric ratio of the product.
Chiral Catalyst Design: Computational methods can be used to design and screen potential chiral catalysts that could favor the formation of one stereoisomer over another. By modeling the interaction between the catalyst and the substrate, it is possible to rationalize and predict the observed stereoselectivity.
Conformational Analysis of Stereoisomers: The relative stability of the different stereoisomers of this compound could be assessed through computational conformational analysis. This information is valuable for understanding the physical and biological properties of the individual isomers.
Despite the importance of stereochemistry in the properties and applications of chiral molecules, specific computational studies predicting the stereoselectivity in the synthesis of this compound have not been found in a review of the current scientific literature.
Advanced Analytical Methodologies for N Propyltetrahydrofuran 2 Carboxamide Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of N-Propyltetrahydrofuran-2-carboxamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, allowing for the confirmation of the compound's complex cyclic and acyclic structures. ipb.ptresearchgate.net
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the tetrahydrofuran (B95107) (THF) ring and the N-propyl group. The proton at the C2 position, being adjacent to both the ring oxygen and the carbonyl group, is expected to appear as a multiplet in the downfield region. The protons of the N-propyl group would show distinct signals corresponding to the CH₂, CH₂, and CH₃ groups, with multiplicities dictated by spin-spin coupling.
Predicted NMR Chemical Shifts for this compound
| Proton (¹H) NMR | Carbon (¹³C) NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| N-H | ~7.5-8.5 (broad s) | C=O (Amide) | ~172-175 |
| THF CH (C2) | ~4.2-4.4 (dd) | THF CH (C2) | ~75-78 |
| THF O-CH₂ (C5) | ~3.9-4.1 (m) | THF O-CH₂ (C5) | ~68-71 |
| N-CH₂ (Propyl) | ~3.1-3.3 (q) | N-CH₂ (Propyl) | ~40-43 |
| THF CH₂ (C3, C4) | ~1.8-2.2 (m) | THF CH₂ (C3, C4) | ~25-30 |
| N-CH₂-CH₂ (Propyl) | ~1.4-1.6 (sextet) | N-CH₂-CH₂ (Propyl) | ~22-25 |
| CH₃ (Propyl) | ~0.8-1.0 (t) | CH₃ (Propyl) | ~10-12 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, multi-dimensional NMR techniques are employed. ethz.ch These experiments correlate signals from different nuclei, providing a detailed molecular map. ipb.pt
COSY (Correlation Spectroscopy): A 2D ¹H-¹H experiment that identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the C2-proton and the C3-protons of the THF ring, and along the entire N-propyl chain (NH to CH₂ to CH₂ to CH₃).
HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C experiment that correlates protons with the carbon atoms they are directly attached to. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C experiment that shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like the carbonyl carbon) and piecing together different fragments of the molecule. Key HMBC correlations would be observed from the C2-proton to the carbonyl carbon (C=O) and from the N-propyl CH₂ protons to the carbonyl carbon, confirming the amide linkage.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although more specialized due to sensitivity limitations, this 2D experiment can show direct ¹³C-¹³C correlations, providing an unambiguous map of the entire carbon skeleton. nih.gov
Advanced Mass Spectrometry (MS/MS, HRMS) for Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula of a compound. acs.orgacs.org
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion), followed by analysis of the resulting fragment ions. This fragmentation pattern provides valuable structural information. nih.gov For this compound, a common fragmentation pathway involves the cleavage of the amide bond (N-CO cleavage). nih.govunl.pt This cleavage is a dominant process for many amides and can result in the formation of a stable acylium ion corresponding to the tetrahydrofuran-2-carbonyl moiety. nih.govmiamioh.edu Alkyl substitution on the amide nitrogen can influence fragmentation patterns, but the N-CO cleavage remains a significant pathway. osu.edunih.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 158.1176 | [M+H]⁺ (C₈H₁₆NO₂) | Protonated Molecular Ion |
| 115.0754 | [C₅H₇O₂]⁺ | Loss of propylamine (B44156) (C₃H₉N) |
| 100.0965 | [C₅H₁₂N]⁺ | Loss of C₃H₄O₂ from the ring |
| 87.0441 | [C₄H₇O₂]⁺ | α-cleavage, loss of C₄H₉N |
| 71.0492 | [C₄H₇O]⁺ | Cleavage of the THF ring |
Note: m/z values are calculated for the monoisotopic masses of the protonated species.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a molecule. udayton.edu
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. For this compound, the spectrum would be dominated by characteristic amide and ether bands. The C=O stretch of the secondary amide (Amide I band) appears as a very strong absorption around 1630-1680 cm⁻¹. quimicaorganica.orgspectroscopyonline.com The N-H bending vibration (Amide II band), typically found near 1540 cm⁻¹, is also a key diagnostic peak for secondary amides. spectroscopyonline.comleibniz-fli.de Additionally, a single N-H stretching peak is expected between 3170 and 3370 cm⁻¹, which is characteristic of a secondary amide. libretexts.orgorgchemboulder.com The C-O-C stretching of the tetrahydrofuran ring would produce a strong band in the fingerprint region, typically around 1050-1150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is complementary to FT-IR, and certain vibrations, particularly those of non-polar bonds, may be more intense in Raman spectra. The vibrational modes of the tetrahydrofuran ring are well-characterized by Raman spectroscopy. researchgate.netmdpi.com The C=O stretch is also observable, though typically weaker than in the IR spectrum. This technique is particularly useful for analyzing samples in aqueous media and for non-destructive analysis of solid forms.
Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3170 - 3370 | Medium |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide I) | Secondary Amide | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Medium-Strong |
| C-O-C Stretch | Ether (THF ring) | 1050 - 1150 | Strong |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for separating this compound from impurities, byproducts, or its stereoisomers. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of pharmaceutical compounds and related substances. For a moderately polar compound like this compound, reversed-phase HPLC is a common approach. A C18 (octadecylsilyl) stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from non-polar and highly polar impurities.
A critical analytical challenge for this molecule is its chirality at the C2 position of the tetrahydrofuran ring. Since enantiomers have identical physical properties in an achiral environment, they cannot be separated using standard HPLC methods. Chiral chromatography is required to resolve the racemic mixture. chromatographyonline.com This is achieved by using a Chiral Stationary Phase (CSP). eijppr.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for separating a broad range of chiral compounds, including amides and heterocyclic structures. mdpi.comresearchgate.net The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes through interactions such as hydrogen bonding, dipole-dipole, and π-π interactions, allowing for differential retention of the two enantiomers. eijppr.commerckmillipore.comacs.org
Specialized Detectors: While a standard UV-Vis detector can be used, a Photodiode Array (PDA) detector is often preferred. phenomenex.comamericanpharmaceuticalreview.com A PDA detector acquires the entire UV-Vis spectrum for the analyte as it elutes, which can help in peak identification and provides an assessment of peak purity by comparing spectra across a single chromatographic peak. waters.compharmasciences.inwiley.com Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity, confirming both the retention time and the mass of the eluting compound and any impurities. nih.gov
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) stands as a powerful technique for the separation and analysis of volatile compounds. For a molecule like this compound, which may possess limited volatility, derivatization is a common strategy to enhance its amenability to GC analysis. This process involves chemically modifying the compound to increase its vapor pressure, allowing it to be more readily transported through the GC column.
The primary site for derivatization on this compound is the amide functional group. Common derivatization reactions for amides include silylation or acylation, which replace the active hydrogen on the nitrogen atom, thereby reducing intermolecular hydrogen bonding and increasing volatility.
Research Findings:
While specific studies detailing the GC analysis of derivatized this compound are not extensively documented, the principles of analyzing similar structures are well-established. For instance, the analysis of various carboxamides often employs a high-temperature capillary GC column, such as one coated with a polysiloxane stationary phase. The choice of detector is crucial, with a Flame Ionization Detector (FID) offering general-purpose carbon-based compound detection, while a Mass Spectrometer (MS) provides structural information for definitive identification.
A hypothetical GC method for a silylated derivative of this compound could involve the following parameters:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-400 m/z |
This method would be optimized to ensure complete separation of the derivatized analyte from any reaction byproducts or impurities. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the silylated derivative, along with characteristic fragmentation patterns of the tetrahydrofuran ring and the N-propylamide side chain.
Chiral Chromatography for Enantiomeric Excess Determination
The carbon atom at the 2-position of the tetrahydrofuran ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is of paramount importance. Chiral chromatography is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. nih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. Common CSPs are based on polysaccharides (e.g., cellulose or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.govmdpi.com
Research Findings:
For the separation of this compound enantiomers, a polysaccharide-based CSP would be a primary candidate due to its broad applicability. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) methods could be developed.
A typical chiral HPLC method development would screen various CSPs and mobile phase compositions to achieve optimal resolution. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Illustrative Chiral HPLC Separation Parameters:
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
The selection of the mobile phase composition is critical; the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol) is adjusted to optimize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. A successful separation would yield a baseline-resolved chromatogram, allowing for accurate quantification of each enantiomer and the determination of the enantiomeric excess.
X-Ray Crystallography for Solid-State Structure Determination
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Research Findings:
While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of related carboxamide-containing heterocyclic compounds provides insight into the expected structural features. The analysis would reveal the conformation of the tetrahydrofuran ring, which typically adopts an envelope or twist conformation. It would also define the geometry of the amide linkage and the orientation of the N-propyl group.
Key structural parameters that would be determined from an X-ray crystallographic study are presented in the table below. These values are hypothetical but are based on typical bond lengths and angles for similar organic molecules.
Expected Crystallographic Data for this compound:
| Parameter | Expected Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| C-O (furan ring) bond length | ~1.43 Å |
| C-N (amide) bond length | ~1.33 Å |
| C=O (amide) bond length | ~1.23 Å |
| C-C-N-C (amide torsion angle) | ~180° (trans conformation) |
Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, which govern the macroscopic properties of the solid material.
Role of N Propyltetrahydrofuran 2 Carboxamide As a Synthetic Building Block in Complex Molecular Architectures
Utilization in the Construction of Nitrogen-Containing Heterocycles
The inherent structure of N-Propyltetrahydrofuran-2-carboxamide contains the necessary functionalities that could potentially undergo intramolecular reactions to form nitrogen-containing heterocyclic systems. Amide moieties are well-established precursors in the synthesis of N-heterocycles through various cyclization strategies. nih.gov Such transformations often involve the activation of the amide or a nearby functional group to facilitate ring closure. While the general principles of amide-based cyclization are broadly applied in organic chemistry, specific examples detailing the conversion of this compound itself into nitrogen-containing heterocycles are not extensively documented in scientific literature. The potential for such applications remains an area for further exploration, building upon established methodologies for heterocycle synthesis from amide precursors. nih.gov
Incorporation into Macrocyclic and Polycyclic Systems
The synthesis of macrocycles is a significant area of chemical research, with applications ranging from materials science to pharmaceuticals. polimi.itmdpi.com Carboxamides are frequently integrated into these large ring structures, often forming part of the macrocyclic backbone as macrolactams. nih.gov Methodologies such as ring-closing metathesis, acylation reactions, and various coupling strategies are employed to achieve macrocyclization. nih.govcam.ac.uk The this compound molecule, possessing both a cyclic tetrahydrofuran (B95107) unit and a flexible N-propylamide chain, could theoretically be elaborated into a precursor suitable for a ring-closing reaction. However, specific documented instances of this compound being directly incorporated into macrocyclic or polycyclic systems are not prevalent in the reviewed literature. The development of synthetic routes utilizing this compound for such complex architectures represents a potential avenue for future research.
Scaffold for the Development of New Organic Reagents and Materials
The distinct combination of a hydrophilic cyclic ether and a hydrogen-bond-donating/accepting amide group makes this compound a valuable scaffold. Its properties can be exploited in the development of new organic reagents and functional materials. smolecule.com The tetrahydrofuran ring provides a stable, conformationally influenced core, while the N-propylcarboxamide side chain offers a site for chemical modification.
In the field of materials science, carboxamide-containing molecules are utilized as building blocks for advanced materials due to their ability to form strong intermolecular hydrogen bonds, which can influence properties like thermal stability and molecular self-assembly. smolecule.com The reactivity of this compound allows it to be used in synthetic organic chemistry for the creation of more elaborate molecules with potential applications in pharmaceuticals or as specialized chemical probes. smolecule.com
Table 1: Potential Applications of this compound as a Scaffold
| Field | Potential Application | Rationale |
|---|---|---|
| Chemical Research | Precursor for complex molecules | The reactive amide group allows for further functionalization and derivatization. smolecule.com |
| Material Science | Development of new materials | The compound's structural properties may be exploited for materials with specific functionalities. smolecule.com |
| Pharmaceuticals | Precursor for drug formulations | Its structural characteristics suggest it may serve as a starting point for active ingredients. smolecule.com |
Precursor to Structurally Diverse Carboxamide Derivatives
One of the most direct applications of this compound as a building block is its use as a precursor for a wide array of other carboxamide derivatives. The amide bond, while stable, is susceptible to nucleophilic acyl substitution, allowing for the modification of the N-propyl group or, under harsher conditions, cleavage and replacement. smolecule.com This reactivity is key to its utility in creating molecular diversity. smolecule.com
Synthetic strategies such as direct acylation of related furan-2-carboxamides with various amines and the use of transamidation protocols on similar systems demonstrate the feasibility of generating extensive libraries of derivatives from a common carboxamide core. mdpi.comresearchgate.net For instance, a modular approach combining C-H arylation with a subsequent transamidation procedure has been effectively used to prepare a diverse set of C3-substituted benzofuran-2-carboxamides, showcasing the power of using a carboxamide scaffold as a starting point for diversification. mdpi.com These established methods for analogous furan- and benzofuran-containing carboxamides underscore the potential of this compound to serve as a versatile precursor. mdpi.comresearchgate.netresearchgate.net
Table 2: Synthetic Methodologies for Carboxamide Diversification
| Method | Description | Applicability |
|---|---|---|
| Direct Acylation | Reaction of a carboxylic acid derivative (e.g., an acyl chloride) with various amines to form new carboxamides. researchgate.net | Applicable to generating a series of N-substituted furan-2-carboxamides. researchgate.net |
| Transamidation | A two-step process involving the activation of the initial amide followed by reaction with a new amine to exchange the N-substituent. mdpi.com | Enables access to a wide range of structurally complex carboxamides from a single precursor. mdpi.com |
| C-H Functionalization | Modification of the core heterocyclic structure (e.g., furan (B31954) or benzofuran) prior to or after amide formation to add further diversity. mdpi.com | Used to install various aryl and heteroaryl substituents on the core scaffold. mdpi.com |
By employing these and other synthetic transformations, this compound can be systematically modified to produce a family of related compounds with varied steric and electronic properties, suitable for screening in drug discovery and materials science applications.
Future Directions in N Propyltetrahydrofuran 2 Carboxamide Research
Exploration of Novel Catalytic Methods for its Synthesis
The synthesis of N-Propyltetrahydrofuran-2-carboxamide, which involves the formation of an amide bond between a tetrahydrofuran-2-carboxylic acid derivative and n-propylamine, stands to benefit significantly from advancements in catalytic chemistry. Traditional methods for amide bond formation often necessitate the use of stoichiometric activating agents, which can lead to significant waste production. ucl.ac.ukcatalyticamidation.info Future research will likely focus on the development of more efficient and atom-economical catalytic approaches.
One promising avenue is the exploration of metal-catalyzed reactions. For instance, palladium-catalyzed ring-opening of lactones with amines has been shown to be a highly selective method for producing amides. nih.gov This approach could be adapted for the synthesis of this compound from a suitable lactone precursor. Another area of interest is the use of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) as a catalyst for the aminolysis of lactones, which can activate the lactone carbonyl group towards nucleophilic attack by an amine under mild conditions. organic-chemistry.org
Organocatalysis also presents a viable and attractive alternative. The use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been reported as an effective catalyst for lactone aminolysis, offering a metal-free and scalable method that proceeds at room temperature with excellent functional group tolerance. acs.org The development of catalytic direct amidation reactions is a significant goal, with boron-based catalysts showing particular promise. ucl.ac.uk Research in this area aims to create processes where the only byproduct is water, aligning with the principles of green chemistry. catalyticamidation.info
Table 1: Potential Catalytic Methods for this compound Synthesis
| Catalyst System | Precursors | Potential Advantages |
|---|---|---|
| Palladium Acetate/Phosphine Ligand | Tetrahydrofuran-2-carbonyl derivative + n-Propylamine | High selectivity and efficiency in ring-opening amidation. nih.gov |
| Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) | Lactone precursor + n-Propylamine | Activates lactone for aminolysis under mild conditions. organic-chemistry.org |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Lactone precursor + n-Propylamine | Metal-free, scalable, and proceeds at room temperature. acs.org |
| Boron-based Catalysts | Tetrahydrofuran-2-carboxylic acid + n-Propylamine | Promotes direct amidation with water as the only byproduct. ucl.ac.uk |
Design of Advanced Derivatization Strategies for Specific Applications
The functional versatility of this compound can be significantly expanded through targeted derivatization. Future research will likely focus on modifying the core structure to tailor its physicochemical properties for specific applications. These modifications can be directed at either the tetrahydrofuran (B95107) ring or the N-propyl group.
Derivatization of the tetrahydrofuran ring could involve the introduction of various functional groups at different positions. For example, the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amides has been explored, suggesting that the introduction of an amino group could be a viable strategy. google.com Other potential modifications include hydroxylation, halogenation, or the introduction of alkyl or aryl groups, which could influence the compound's solubility, polarity, and biological activity.
On the other hand, modifications to the N-propyl group could also lead to novel derivatives with unique properties. For instance, the synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives has been achieved through a combination of C–H arylation and transamidation chemistry, showcasing how modifications to the amide portion of a molecule can lead to a diverse range of compounds. mdpi.com Advanced derivatization protocols, such as those developed for the identification of monosaccharides, which involve carefully selected single- or two-step derivatization approaches, could inspire new methods for creating and analyzing novel this compound derivatives. researchgate.netnih.gov
Investigation of its Role in Self-Assembly or Supramolecular Chemistry
The structure of this compound, featuring a heterocyclic furan (B31954) ring and an amide group, suggests its potential to participate in non-covalent interactions that drive self-assembly and the formation of supramolecular structures. scispace.combris.ac.uk The amide group is a well-known motif for forming strong hydrogen bonds, which can lead to the formation of ordered assemblies in the solid state and in solution. scispace.com
Future research could explore how the interplay of hydrogen bonding from the amide group and other potential interactions, such as dipole-dipole interactions involving the tetrahydrofuran ring, can direct the self-assembly of this compound molecules. The study of similar furan/thiophene carboxamide compounds has shown that the nature of the heteroaromatic ring can significantly influence the crystal packing, with furan-containing compounds favoring hydrogen bond interactions. scispace.combris.ac.uk
Investigations into the supramolecular behavior of this compound could lead to the development of new materials with interesting properties. For example, the self-assembly of polymers and other molecules can lead to the formation of hydrogels, liquid crystals, and other organized structures with applications in biomedicine and materials science. nih.gov Understanding the principles that govern the self-assembly of this compound could pave the way for its use as a building block in the rational design of functional supramolecular systems. kent.ac.uk
Development of Environmentally Benign Synthesis Protocols (Green Chemistry)
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov Future research on the synthesis of this compound will undoubtedly be influenced by these principles.
A key area for development is the use of biocatalysis. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines in environmentally friendly solvents. nih.gov This enzymatic approach offers a sustainable and efficient route to amides without the need for extensive purification. nih.gov The application of such a biocatalytic method to the synthesis of this compound could significantly reduce its environmental impact.
Another important aspect of green chemistry is the development of catalytic direct amidation methods that avoid the use of stoichiometric coupling reagents, which are a major source of waste in traditional amide synthesis. ucl.ac.ukbohrium.comthemjalab.com The use of catalysts that enable the direct condensation of a carboxylic acid and an amine, with water as the only byproduct, is a highly desirable goal. catalyticamidation.infobohrium.com Furthermore, the exploration of alternative reaction media, such as water or bio-based solvents, and the use of energy-efficient techniques like microwave-assisted synthesis could further enhance the green credentials of this compound production. researchgate.net
Table 2: Comparison of Traditional vs. Potential Green Synthesis Protocols for Amides
| Feature | Traditional Amide Synthesis | Green Amide Synthesis |
|---|---|---|
| Reagents | Stoichiometric coupling reagents (e.g., carbodiimides). ucl.ac.uk | Catalytic amounts of reusable catalysts (e.g., enzymes, organocatalysts). acs.orgnih.gov |
| Byproducts | Large quantities of chemical waste. ucl.ac.uk | Primarily water. catalyticamidation.info |
| Solvents | Often volatile organic compounds. | Greener solvents like water or bio-based alternatives. nih.gov |
| Energy | Often requires high temperatures for extended periods. | Milder reaction conditions, potentially using energy-efficient methods like microwave irradiation. researchgate.net |
Q & A
What are the established synthetic routes for N-Propyltetrahydrofuran-2-carboxamide, and how do reaction conditions influence product yield?
Methodological Answer:
Synthesis typically involves multi-step protocols, including amide bond formation between tetrahydrofuran-2-carboxylic acid derivatives and n-propylamine. Key steps include activating the carboxylic acid (e.g., using carbodiimides like EDC or HOBt) and optimizing solvent systems (e.g., DMF or THF). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid-to-amine) are critical to minimize side products like unreacted intermediates or over-alkylation. Catalytic additives (e.g., DMAP) can enhance coupling efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .
Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity by verifying propyl chain integration (δ 0.8–1.5 ppm for CH/CH) and tetrahydrofuran ring signals (δ 3.5–4.5 ppm).
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) validates molecular formula (CHNO) and detects impurities.
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95% threshold).
- FT-IR : Confirms amide C=O stretching (~1650 cm) and N-H bending (~1550 cm). Cross-referencing with spectral libraries ensures reproducibility .
How can researchers design experiments to investigate the biological activity of this compound while controlling for confounding variables?
Methodological Answer:
- In Vitro Assays : Use dose-response curves (1 nM–100 µM) in cell lines (e.g., HEK293 or primary neurons) with controls (vehicle-only and positive/negative controls).
- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Reproducibility : Triplicate experiments with blinded data analysis.
- Mechanistic Studies : Pair with siRNA knockdown or competitive inhibitors to isolate target interactions. PubChem bioactivity data (e.g., enzyme inhibition assays) provide baseline comparisons .
What strategies are recommended for resolving contradictions in reported physicochemical properties of this compound across different studies?
Methodological Answer:
- Standardized Protocols : Adopt ICH guidelines for melting point, solubility (e.g., shake-flask method), and logP (HPLC-derived).
- Interlaboratory Validation : Collaborate to replicate experiments under identical conditions.
- Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities or differential scanning calorimetry (DSC) to assess polymorphic forms. Methodological flow diagrams (e.g., Figure 3 in ) guide systematic troubleshooting .
How should reaction parameters be optimized to scale up the synthesis of this compound without compromising purity?
Methodological Answer:
- Design of Experiments (DOE) : Vary parameters (temperature, solvent volume, catalyst loading) to identify robust conditions.
- Catalyst Screening : Test alternatives like HATU for higher coupling efficiency.
- Purification Scaling : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography.
- In-Line Monitoring : Use FT-IR or Raman spectroscopy for real-time reaction tracking. Evidence from hydroxamic acid synthesis (e.g., reflux conditions in THF) informs scalability .
What precautions are critical when handling reactive intermediates during the synthesis of this compound?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates (e.g., tetrahydrofuran rings).
- Thermal Control : Use jacketed reactors to manage exothermic amidation.
- Waste Management : Quench reactive byproducts (e.g., unreacted acyl chlorides) with ice-cold bicarbonate. Evidence on oxidation/reduction pathways (e.g., quinone derivatives in ) highlights reactivity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
